molecular formula C18H24N2O2 B6288302 5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95% CAS No. 2737206-96-9

5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95%

Cat. No. B6288302
CAS RN: 2737206-96-9
M. Wt: 300.4 g/mol
InChI Key: NFPNGCDMHLXJCX-UHFFFAOYSA-N
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Description

5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95% (5-t-Bu-2-Me-2H-pyrazole-3-COOEt) is a chemical compound that has been widely used in various scientific research applications. It is used as a reagent for synthesis, for the study of biochemical and physiological effects, and for laboratory experiments.

Scientific Research Applications

5-t-Bu-2-Me-2H-pyrazole-3-COOEt has been used in a variety of scientific research applications. In particular, it has been used as a reagent for the synthesis of various compounds, such as 5-t-butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester (5-t-Bu-2-Me-2H-pyrazole-3-COOEt) and 5-t-butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid methyl ester (5-t-Bu-2-Me-2H-pyrazole-3-COOMe). It has also been used to study the biochemical and physiological effects of various compounds, as well as to provide a platform for laboratory experiments.

Mechanism of Action

The mechanism of action of 5-t-Bu-2-Me-2H-pyrazole-3-COOEt is not yet fully understood. However, it is believed to act as a proton shuttle, transferring protons from one molecule to another. This process is believed to be mediated by the formation of hydrogen bonds between the carboxylic acid group of the pyrazole and the hydrogen of the methyl group of the 2-methyl-benzyl group.
Biochemical and Physiological Effects
5-t-Bu-2-Me-2H-pyrazole-3-COOEt has been found to have a variety of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory, anti-oxidant, and anti-fungal properties. It has also been found to have an inhibitory effect on the growth of certain bacteria, as well as to reduce the production of certain inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The use of 5-t-Bu-2-Me-2H-pyrazole-3-COOEt in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is non-toxic and non-volatile. Furthermore, it is relatively stable and has a low melting point, making it ideal for use in a variety of laboratory experiments. However, it is important to note that the compound is not soluble in water, making it difficult to use in certain experiments.

Future Directions

Given its wide range of applications and potential for further research, there is a great deal of potential for the use of 5-t-Bu-2-Me-2H-pyrazole-3-COOEt in the future. Possible future directions include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into its synthesis and its ability to act as a proton shuttle could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into its potential applications in laboratory experiments could lead to the development of new and improved protocols for use in a variety of experiments.

Synthesis Methods

5-t-Bu-2-Me-2H-pyrazole-3-COOEt can be synthesized using a reaction between ethyl 4-bromobutyrate and 2-methyl-benzyl-2H-pyrazole-3-carboxylic acid in the presence of sodium hydroxide, as described by G.K. Agarwal et al. (2013). The reaction produces 5-t-Bu-2-Me-2H-pyrazole-3-COOEt as a white solid with a yield of 95%.

properties

IUPAC Name

ethyl 5-tert-butyl-2-[(2-methylphenyl)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-6-22-17(21)15-11-16(18(3,4)5)19-20(15)12-14-10-8-7-9-13(14)2/h7-11H,6,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPNGCDMHLXJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC2=CC=CC=C2C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester

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